

An In-depth Technical Guide to 2-(Boc-amino)-5-bromopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Boc-amino)-5-bromopyridine

Cat. No.: B060687

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(Boc-amino)-5-bromopyridine**, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and explores its applications, particularly in the development of kinase inhibitors. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Introduction

2-(Boc-amino)-5-bromopyridine, also known as tert-butyl (5-bromopyridin-2-yl)carbamate, is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents and other complex organic molecules. Its structure, featuring a pyridine ring functionalized with a bromine atom and a Boc-protected amino group, offers multiple reaction sites for derivatization. The bromine atom is amenable to various cross-coupling reactions, while the Boc-protected amine can be deprotected to allow for further functionalization. This dual reactivity makes it a valuable scaffold in drug discovery, particularly in the synthesis of kinase inhibitors for cancer therapy.^[1]

Chemical and Physical Properties

The physical and chemical properties of **2-(Boc-amino)-5-bromopyridine** are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.

Property	Value	Reference
CAS Number	159451-66-8	[2] [3]
Molecular Formula	C ₁₀ H ₁₃ BrN ₂ O ₂	[2] [3]
Molecular Weight	273.13 g/mol	[2]
Appearance	White to off-white crystalline powder	
Melting Point	167-171 °C	[2]
Boiling Point	288.2 ± 25.0 °C (Predicted)	[2]
Density	1.453 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Soluble in many organic solvents such as DMSO, methanol, chloroform, and ethyl acetate; slightly soluble in water.	
XLogP3	2.4	[2]

Spectroscopic Data

While comprehensive spectral data for **2-(Boc-amino)-5-bromopyridine** is not readily available in all public databases, the following provides an overview of expected and reported spectral characteristics. For comparison, data for the related compound, 2-amino-5-bromopyridine, is often used as a reference.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-(Boc-amino)-5-bromopyridine** would be expected to show signals corresponding to the protons on the pyridine ring and the tert-butyl group of the Boc protecting group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **2-(Boc-amino)-5-bromopyridine** will exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations of the pyridine ring.

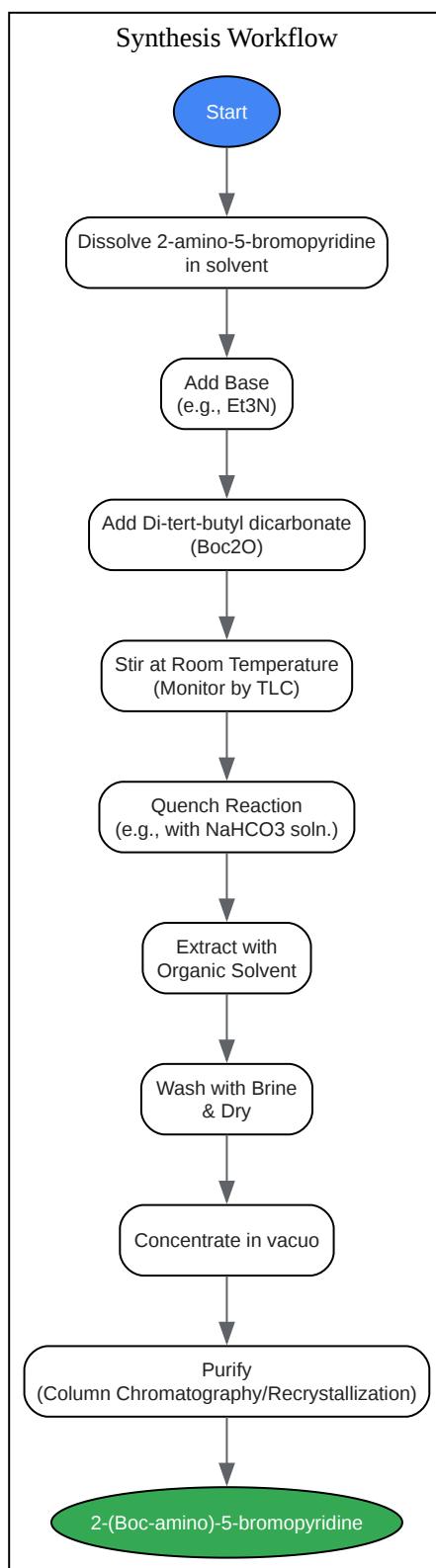
Mass Spectrometry (MS)

Mass spectrometry of **2-(Boc-amino)-5-bromopyridine** will show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.^[8] Predicted fragmentation patterns can provide further structural confirmation.

Experimental Protocols

Synthesis of **2-(Boc-amino)-5-bromopyridine**

This protocol describes the protection of the amino group of 2-amino-5-bromopyridine using di-tert-butyl dicarbonate (Boc₂O).


Materials:

- 2-amino-5-bromopyridine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or another suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

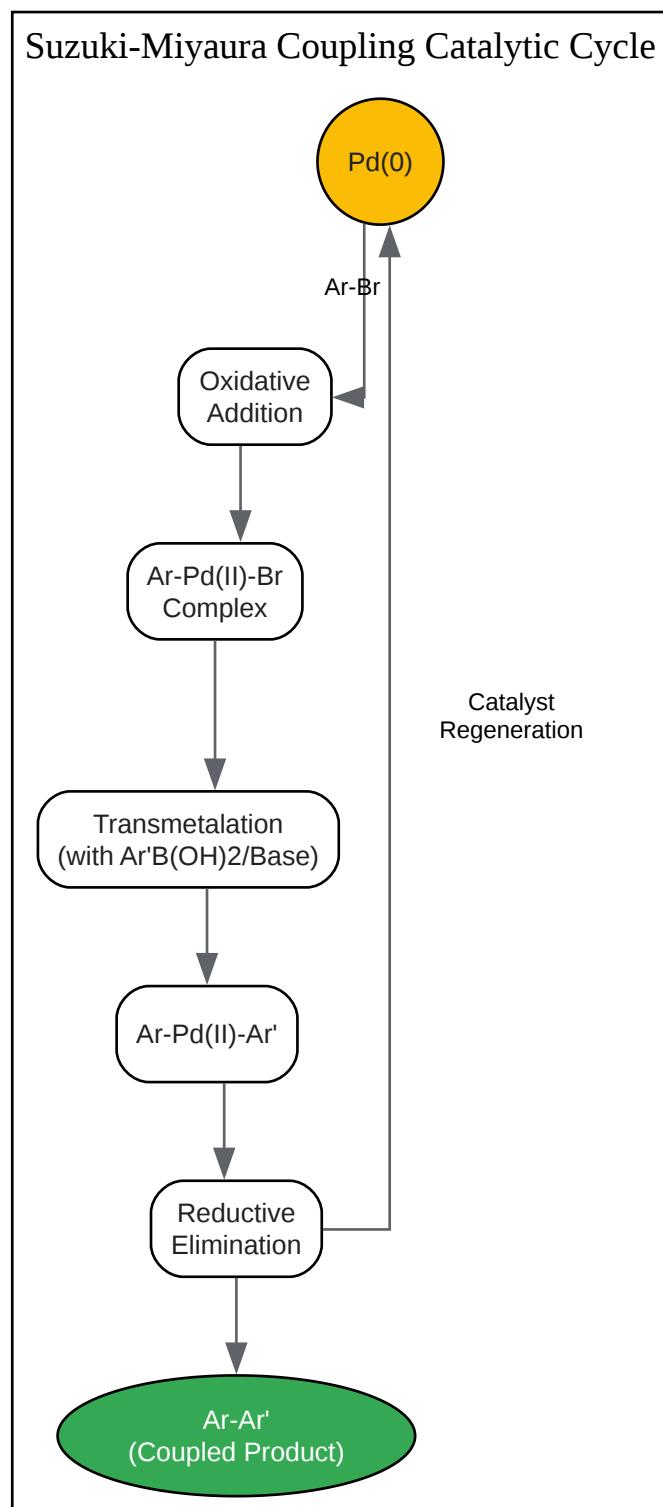
- Dissolve 2-amino-5-bromopyridine in the chosen solvent in a round-bottom flask.
- Add the base (e.g., triethylamine) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **2-(Boc-amino)-5-bromopyridine**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(Boc-amino)-5-bromopyridine**.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **2-(Boc-amino)-5-bromopyridine** with an arylboronic acid.


Materials:

- **2-(Boc-amino)-5-bromopyridine** (1.0 eq)
- Arylboronic acid (1.1 - 1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 eq)
- Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
- Schlenk flask or sealed tube
- Inert gas (Argon or Nitrogen)

Procedure:

- To a Schlenk flask, add **2-(Boc-amino)-5-bromopyridine**, the arylboronic acid, the base, and the palladium catalyst.
- Evacuate and backfill the flask with an inert gas (repeat three times).
- Add the degassed solvent to the flask.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent and wash with water and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

- Purify the crude product by column chromatography.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

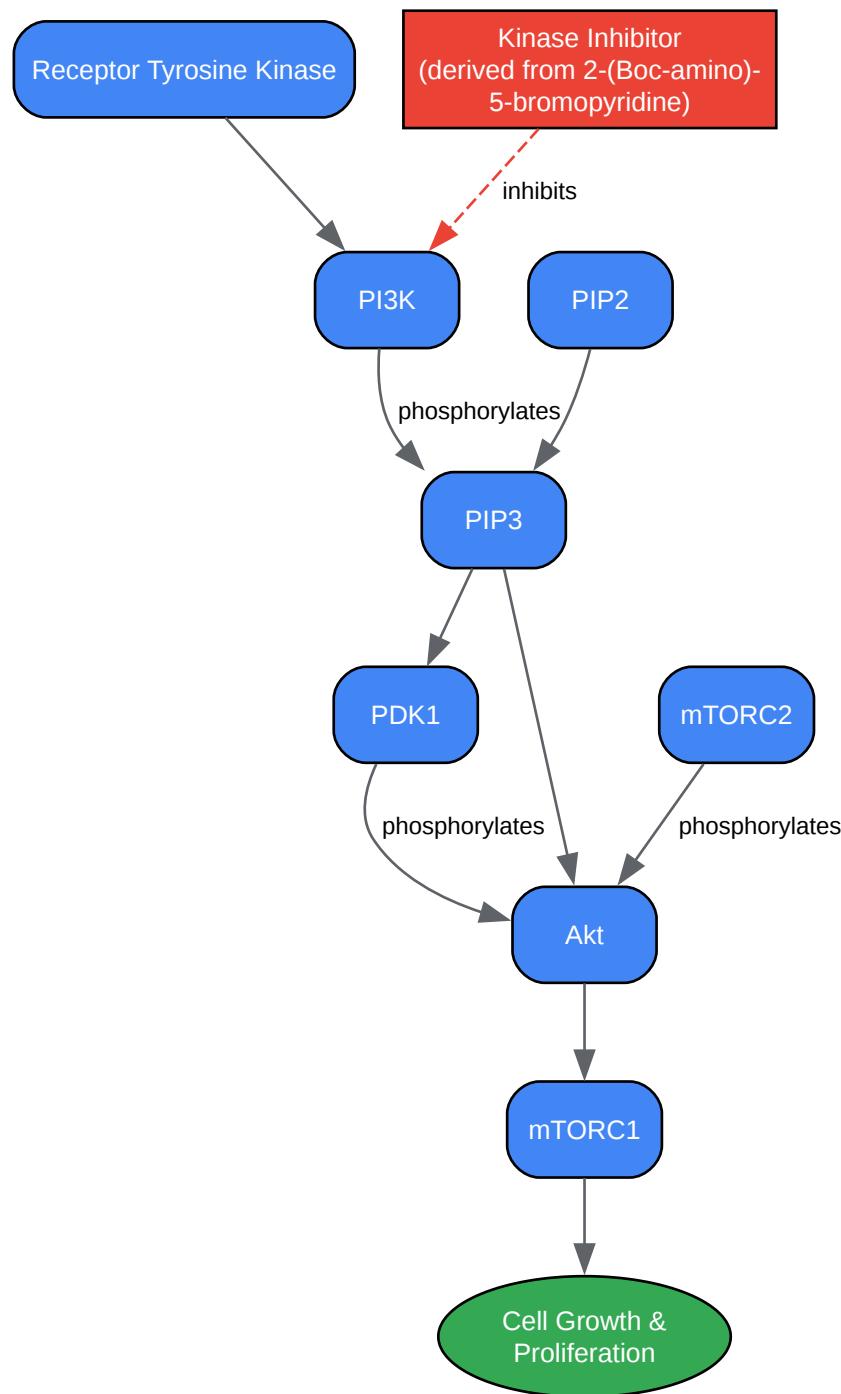
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of **2-(Boc-amino)-5-bromopyridine** with an amine.

Materials:

- **2-(Boc-amino)-5-bromopyridine** (1.0 eq)
- Amine (1.1 - 1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-3 mol%)
- Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
- Base (e.g., NaOtBu , K_3PO_4 , or Cs_2CO_3 , 1.5-3 eq)
- Anhydrous solvent (e.g., toluene or dioxane)
- Schlenk flask or sealed tube
- Inert gas (Argon or Nitrogen)

Procedure:

- In a Schlenk flask, combine **2-(Boc-amino)-5-bromopyridine**, the palladium catalyst, the phosphine ligand, and the base.
- Evacuate and backfill the flask with an inert gas (repeat three times).
- Add the anhydrous solvent, followed by the amine.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction by TLC or LC-MS.


- Once complete, cool the reaction to room temperature.
- Dilute with an organic solvent and filter through a pad of celite.
- Wash the filtrate with water and brine.
- Dry the organic layer, filter, and concentrate.
- Purify the crude product by column chromatography.

Applications in Research and Drug Development

2-(Boc-amino)-5-bromopyridine is a valuable building block in the synthesis of various biologically active molecules. Its primary application lies in the construction of substituted aminopyridine scaffolds, which are prevalent in many pharmaceutical agents.

A significant area of application is in the development of kinase inhibitors. The pyridine core can mimic the hinge-binding region of ATP in the active site of kinases, while the substituents introduced via cross-coupling reactions can provide potency and selectivity.

One such important signaling pathway targeted by inhibitors derived from this scaffold is the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

[Click to download full resolution via product page](#)

Caption: The PI3K/Akt/mTOR signaling pathway and a point of intervention for kinase inhibitors.

Safety and Handling

2-(Boc-amino)-5-bromopyridine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation.[[9](#)]
- Precautionary Statements:
 - Wear protective gloves, protective clothing, eye protection, and face protection.[[2](#)]
 - Avoid breathing dust, fume, gas, mist, vapors, or spray.[[2](#)]
 - Use only outdoors or in a well-ventilated area.[[2](#)]
 - Wash skin thoroughly after handling.[[2](#)]
 - Do not eat, drink, or smoke when using this product.[[2](#)]
- First Aid:
 - If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
 - If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[[2](#)]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
 - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[[2](#)]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[[2](#)]
- Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[[2](#)]

It is highly recommended to consult the full Safety Data Sheet (SDS) for this compound before use.

Conclusion

2-(Boc-amino)-5-bromopyridine is a cornerstone intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. Its well-defined reactivity allows for the strategic introduction of diverse functionalities, making it an invaluable tool for medicinal chemists and researchers in drug development. The protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 2-(Boc-amino)-5-bromopyridine | lookchem [lookchem.com]
- 4. 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-?Pyridinamine, 5-?bromo-(1072-97-5) 13C NMR [m.chemicalbook.com]
- 7. 2-Amino-5-bromopyridine(1072-97-5) IR Spectrum [m.chemicalbook.com]
- 8. PubChemLite - 2-(boc-amino)-5-bromopyridine (C10H13BrN2O2) [pubchemlite.lcsb.uni.lu]
- 9. chemical-label.com [chemical-label.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Boc-amino)-5-bromopyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b060687#2-boc-amino-5-bromopyridine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com